molecular formula C15H14N2O2S2 B2560107 N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1797967-34-0

N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2560107
CAS No.: 1797967-34-0
M. Wt: 318.41
InChI Key: WJKSHCNPXGPBSO-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring system, a thiophene moiety, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the thiophene moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the carboxamide group: The final step involves the amidation reaction, where the carboxylic acid group on the benzo[d]thiazole core is converted to a carboxamide using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.

    Thiophene derivatives: Compounds with a thiophene ring but different functional groups.

    Carboxamide derivatives: Compounds with a carboxamide group but different aromatic systems.

Uniqueness

N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of its benzo[d]thiazole core, thiophene moiety, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiazole moiety and a thiophene ring, contributing to its biological properties. Its molecular formula is C16H17N3O2S, with a molecular weight of 318.41 g/mol. The presence of these heterocycles enhances its interaction with various biological targets.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has shown inhibitory effects against several viral agents, including coronaviruses. Studies suggest that modifications on the benzothiazole ring can influence its efficacy against viral targets, indicating a strong structure–activity relationship (SAR) that is crucial for optimizing therapeutic potential .

Anti-inflammatory Properties

The compound also demonstrates notable anti-inflammatory activity. Benzothiazole derivatives are recognized for their ability to modulate inflammatory pathways, making this compound a candidate for treating conditions characterized by inflammation.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties as well. The structural components of the compound allow it to interact with bacterial cell membranes or inhibit key metabolic pathways in microorganisms .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Viral Replication : The compound may inhibit viral replication by interfering with viral enzymes or by binding to viral proteins, preventing their function.
  • Modulation of Inflammatory Mediators : It may reduce the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response.
  • Interaction with DNA : Some studies suggest that it can bind to DNA and inhibit topoisomerase II, leading to DNA damage and subsequent cell death in cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol.
  • Introduction of the Thiophene Moiety : Cross-coupling reactions such as Suzuki or Stille coupling are used to incorporate the thiophene ring.
  • Amidation Reaction : The carboxylic acid group is converted to a carboxamide using appropriate amines and coupling reagents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their derivatives:

StudyCompoundActivityIC50/EC50 Values
Benzothiazole Derivative AAntiviral0.20 μM
Thiadiazole Derivative BAnticancer30.57 μM
Benzothiazolyl-Pyridine Hybrid CAntiviral (H5N1/SARS-CoV-2)0.35 μM

These findings highlight the potential for further exploration of this compound as a lead compound for drug development.

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-19-13(11-4-5-20-8-11)7-16-15(18)10-2-3-12-14(6-10)21-9-17-12/h2-6,8-9,13H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKSHCNPXGPBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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